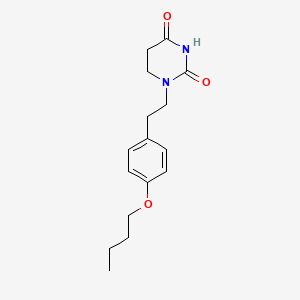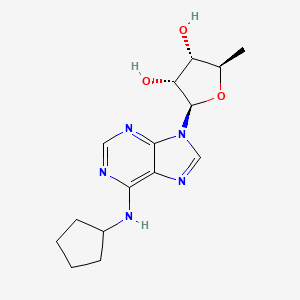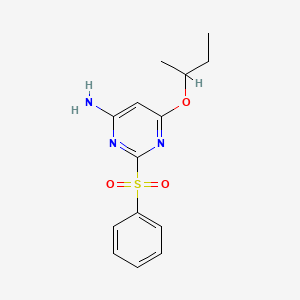![molecular formula C20H18N2O3 B12906097 5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one CAS No. 18006-89-8](/img/structure/B12906097.png)
5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one is a complex organic compound that features a unique combination of benzofuran, pyrimidine, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Pyrimidine Ring Construction: The pyrimidine ring is often synthesized via condensation reactions involving urea or guanidine derivatives with β-diketones or β-ketoesters.
Coupling Reactions: The benzofuran and pyrimidine intermediates are then coupled using cross-coupling reactions such as Suzuki or Heck reactions, often catalyzed by palladium complexes.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the benzofuran moiety can undergo oxidation to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Functionalized phenyl derivatives with groups such as nitro, bromo, or alkyl.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2,3-dihydrobenzofuran-5-yl derivatives: These compounds share the benzofuran moiety and exhibit similar chemical reactivity.
2-Phenylpyrimidin-4(1H)-one derivatives: These compounds share the pyrimidine core and are studied for their biological activities.
Benzofuran-pyrimidine hybrids: These compounds combine both moieties and are explored for their potential therapeutic applications.
Uniqueness
What sets 5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one apart is the specific combination of functional groups and the spatial arrangement of its atoms. This unique structure allows for distinct interactions with biological targets and offers opportunities for the development of new synthetic methodologies and applications.
Propiedades
Número CAS |
18006-89-8 |
|---|---|
Fórmula molecular |
C20H18N2O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-[(6-hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-methyl-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H18N2O3/c1-12-16(10-15-9-14-7-8-25-18(14)11-17(15)23)20(24)22-19(21-12)13-5-3-2-4-6-13/h2-6,9,11,23H,7-8,10H2,1H3,(H,21,22,24) |
Clave InChI |
NQQXPLWAMFAWKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CC3=C(C=C4C(=C3)CCO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12906028.png)



![3-[1-(Pyridin-3-yl)ethenyl]-1h-indole](/img/structure/B12906037.png)
![5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B12906041.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)




